molecular formula C20H22N2O6S2 B4581376 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Katalognummer B4581376
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: WJRDNRAAWFBPLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves reacting 1,4-benzodioxan-6-amine with various sulfonyl chlorides to yield N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide derivatives. These derivatives are further reacted with alkyl/aralkyl halides to afford targeted compounds. Structures are confirmed using IR, 1H-NMR, EI-MS spectral techniques, and CHN analysis data (Abbasi et al., 2019).

Molecular Structure Analysis

X-ray crystallography and molecular docking studies play a crucial role in understanding the molecular structure and potential binding modes of these compounds within the active sites of targeted enzymes or receptors. For instance, the synthesis and crystal structure of related sulfonamides have been determined, providing insights into their molecular interactions and inhibition mechanisms (Al-Hourani et al., 2016).

Chemical Reactions and Properties

These compounds exhibit various biochemical activities, including enzyme inhibition, which is demonstrated through their interaction with enzymes such as acetylcholinesterase and α-glucosidase. Their inhibitory activities are assessed through IC50 values, indicating their potential as therapeutic agents (Abbasi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Researchers have synthesized various benzenesulfonamide derivatives, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were evaluated for their activities, and some showed promising results in terms of anti-inflammatory and analgesic activities, as well as modest inhibition of HCV NS5B RdRp activity, without causing significant tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).

Antimycobacterial Activity

  • A series of novel N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized, with some compounds displaying significant activity against Mycobacterium tuberculosis. This study highlighted the antimycobacterial potential of benzenesulfonamide derivatives (M. Ghorab et al., 2017).

Carbonic Anhydrase Inhibition

  • Research on water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold demonstrated strong affinities towards isozymes of carbonic anhydrase. These inhibitors displayed good water solubility and showed effective intraocular pressure lowering in normotensive rabbits, indicating their potential for treating conditions like glaucoma (A. Casini et al., 2002).

Anticancer Activity

  • The synthesis of novel N-acyl-4-chloro-5-methyl-2-(R1-methylthio)benzenesulfonamides led to some compounds showing anticancer activity towards various human cancer cell lines. QSAR studies provided insights into the structural factors influencing anticancer activity, which is crucial for the development of new therapeutic agents (B. Żołnowska et al., 2015).

Enzyme Inhibition for Therapeutic Applications

  • A series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides was synthesized, showing moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes. This indicates their potential therapeutic use for conditions such as Alzheimer's disease and Type-2 Diabetes (M. Abbasi et al., 2019).

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S2/c1-29-19-5-3-15(13-16(19)20(23)22-6-8-26-9-7-22)30(24,25)21-14-2-4-17-18(12-14)28-11-10-27-17/h2-5,12-13,21H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRDNRAAWFBPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.